molecular formula C13H13ClN2O3 B1357325 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid CAS No. 936074-51-0

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid

Cat. No.: B1357325
CAS No.: 936074-51-0
M. Wt: 280.7 g/mol
InChI Key: ZWXCRCVLSBGYFC-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid typically involves the reaction of 5-chlorobenzo[d]oxazole with piperidine-4-carboxylic acid under specific reaction conditions. The synthetic route may include steps such as chlorination, cyclization, and carboxylation. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid can be compared with other benzoxazole derivatives, such as:

    2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescent properties and used in optical applications.

    2-(4-Aminophenyl)benzoxazole: Studied for its potential anticancer activity.

    2-(2-Chlorophenyl)benzoxazole: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCRCVLSBGYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587988
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-51-0
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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